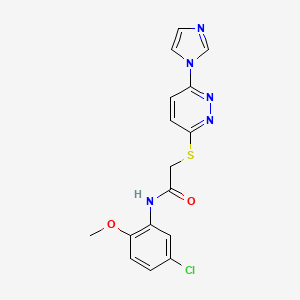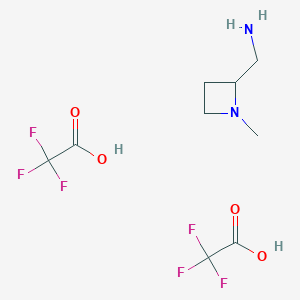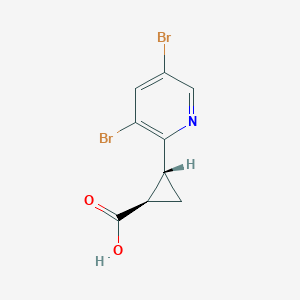![molecular formula C22H23NO B2503585 2-[(4-Methylbenzyl)amino]-1,1-diphenyl-1-ethanol CAS No. 306977-66-2](/img/structure/B2503585.png)
2-[(4-Methylbenzyl)amino]-1,1-diphenyl-1-ethanol
Descripción general
Descripción
The compound 2-[(4-Methylbenzyl)amino]-1,1-diphenyl-1-ethanol is a derivative of 1,2-diphenyl-2-aminoethanol, which is a molecule of interest due to its potential applications in enantioselective synthesis and as a precursor for various chemical reactions. The molecule consists of a 1-ethanol backbone with two phenyl groups and an amino group substituted with a 4-methylbenzyl moiety.
Synthesis Analysis
The synthesis of derivatives of 1,2-diphenyl-2-aminoethanol, such as 2-[(4-Methylbenzyl)amino]-1,1-diphenyl-1-ethanol, involves the introduction of methylated and N-alkylated groups. These modifications are designed to enhance the molecule's properties for specific applications, such as the enantioselective borane reduction of propiophenone. The relationship between the catalyst structure, which includes the synthesized derivatives, and its enantioselectivity has been explored, suggesting that the structural changes can significantly impact the outcome of the chemical reactions they are designed to catalyze .
Molecular Structure Analysis
The molecular structure of 2-[(4-Methylbenzyl)amino]-1,1-diphenyl-1-ethanol is characterized by the presence of a central ethanol moiety flanked by two phenyl rings and an amino group linked to a 4-methylbenzyl group. This structure is likely to influence the physical and chemical properties of the compound, such as solubility, reactivity, and the ability to form hydrogen bonds with other molecules.
Chemical Reactions Analysis
While the specific chemical reactions of 2-[(4-Methylbenzyl)amino]-1,1-diphenyl-1-ethanol are not detailed in the provided papers, the related compound 1,2-diphenylcyclobutene has been studied in photochemical reactions. Upon irradiation in protic solvents like methanol, acetic acid, and a mixture of water and dioxane, it forms various ethers and alcohols. These reactions involve the addition of solvent molecules across the cyclobutene ring, facilitated by a singlet species as indicated by fluorescence quenching experiments . This information suggests that the compound may also participate in similar solvent addition reactions under photochemical conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-[(4-Methylbenzyl)amino]-1,1-diphenyl-1-ethanol can be inferred from its structure and the properties of similar compounds. For instance, the presence of the amino group and the ethanol moiety suggests potential for hydrogen bonding, which could affect its solubility in various solvents. The antibacterial activity of a related Schiff base compound, 2-[(3-methoxy-4-hydroxybenzylidene)-amino]-ethanol, indicates that derivatives of 1,2-diphenyl-2-aminoethanol may also exhibit biological activities, which could be relevant for pharmaceutical applications . However, the specific physical and chemical properties of 2-[(4-Methylbenzyl)amino]-1,1-diphenyl-1-ethanol would require further experimental characterization to determine.
Aplicaciones Científicas De Investigación
Oxidation and Conversion of Benzylic Alcohols
A study explored an eco-friendly method for the oxidation of benzylic alcohols like 4-Methylbenzyl alcohol into aldehydes, ketones, and carboxylic acids using NaOCl in 1,2-dimethoxyethane without any additives. This method offers an efficient approach for the conversion of these compounds, showcasing the potential of 4-Methylbenzyl alcohol (a component of the molecule ) in synthetic organic chemistry (Fukuda et al., 2013).
Synthesis of Enantioselective Compounds
Research has demonstrated the synthesis of new methylated and N-alkylated derivatives of (1R,2S)-1,2-diphenyl-2-aminoethanol (structurally similar to the molecule ) and their application in the enantioselective borane reduction of propiophenone. This highlights the molecule's potential utility in creating compounds with specific chiral configurations, which are crucial in the field of medicinal chemistry (Jia Yao-zhong et al., 2010).
Microwave-Accelerated Amination of Alkynes
A study showcased a microwave-accelerated reaction for the synthesis of diversely substituted benzodiazepines and conjugated enaminones. This reaction involved compounds related to 2-[(4-Methylbenzyl)amino]-1,1-diphenyl-1-ethanol, indicating its potential in efficient and eco-friendly synthetic methods for creating complex organic molecules (Solan et al., 2014).
Ligand in Asymmetric Alkylation
Beta-amino alcohols, similar to the molecule , have been converted into ligands for the Tsuji-Trost asymmetric alkylation reaction. This reaction is a cornerstone in synthetic chemistry, used for constructing stereocenters, indicating the molecule's relevance in the synthesis of chiral compounds (Mahadik et al., 2009).
Safety and Hazards
The safety data sheet for a similar compound, 4-Methylbenzyl alcohol, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, to wear protective gloves/eye protection/face protection, and to use only outdoors or in a well-ventilated area .
Direcciones Futuras
Future research directions for “2-[(4-Methylbenzyl)amino]-1,1-diphenyl-1-ethanol” and similar compounds could include further investigation of their antimicrobial and anticancer properties . The development of novel pyrazinamide derivatives based on these compounds could also be a promising area of research .
Propiedades
IUPAC Name |
2-[(4-methylphenyl)methylamino]-1,1-diphenylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO/c1-18-12-14-19(15-13-18)16-23-17-22(24,20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-15,23-24H,16-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQURHVTBHPWLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC(C2=CC=CC=C2)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001322471 | |
| Record name | 2-[(4-methylphenyl)methylamino]-1,1-diphenylethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001322471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666558 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[(4-Methylbenzyl)amino]-1,1-diphenyl-1-ethanol | |
CAS RN |
306977-66-2 | |
| Record name | 2-[(4-methylphenyl)methylamino]-1,1-diphenylethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001322471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(9-Bromo-2-(4-ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2503502.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide](/img/structure/B2503505.png)




![1-ethyl-3,9-dimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2503513.png)

![3-[(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2503517.png)
![2-[(3-Fluorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2503519.png)


![2-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2503523.png)
![N-benzyl-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2503525.png)